

Discovery and history of [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[Bis(trifluoroacetoxy)iodo]benzene**

Cat. No.: **B057053**

[Get Quote](#)

An In-depth Technical Guide to **[Bis(trifluoroacetoxy)iodo]benzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hypervalent iodine(III) reagent, **[Bis(trifluoroacetoxy)iodo]benzene**, commonly known as PIFA or Phenyl iodine bis(trifluoroacetate). It covers its discovery and history, detailed experimental protocols for its synthesis and a key reaction, a summary of its physical and chemical properties, and a discussion of its wide-ranging applications in modern organic synthesis.

Discovery and History

[Bis(trifluoroacetoxy)iodo]benzene is a powerful oxidizing agent that belongs to the class of hypervalent iodine compounds. These compounds are attractive in organic synthesis due to their low toxicity, ready availability, and stability compared to many heavy metal-based reagents. The electron-withdrawing trifluoroacetate groups in PIFA make it significantly more reactive than its acetate analogue, (diacetoxyiodo)benzene (PIDA).

The first synthesis of **[Bis(trifluoroacetoxy)iodo]benzene** was reported in 1977.^[1] Its utility as a reagent, particularly for effecting the Hofmann rearrangement of amides to amines under mild, acidic conditions, was significantly popularized through a detailed procedure published in *Organic Syntheses* in 1988 by Almond, Stimmel, Thompson, and Loudon.^[2] This publication provided a reliable method for its preparation and demonstrated its practical application, paving

the way for its widespread adoption in synthetic chemistry. Since then, PIFA has become an indispensable tool for a variety of oxidative transformations.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical and Spectral Data

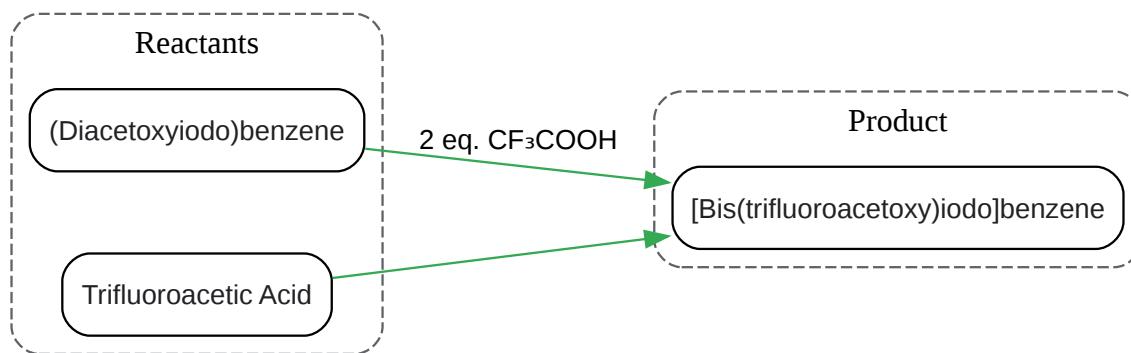
A summary of the key physical, chemical, and spectral properties of **[Bis(trifluoroacetoxy)iodo]benzene** is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{10}H_5F_6IO_4$	[5] [6]
Molecular Weight	430.04 g/mol	[3] [6]
CAS Number	2712-78-9	[5]
Appearance	White to off-white crystalline powder	[5] [7]
Melting Point	121–125 °C (decomposes)	[3] [7] [8]
Solubility	Soluble in dichloromethane, acetonitrile, THF; reacts with water and alcohols	[7]
Stability	Moisture and light-sensitive; should be stored in a dark, cool place	[3]

Table 2: Spectral Data

Spectrum Type	Chemical Shift (δ) / Signal	Source(s)
^1H NMR	8.22 (d, 2H, $J=7.5$ Hz), 7.75 (t, 1H, $J=4.4$ Hz), 7.62 (t, 2H, $J=7.5$ Hz)	[9]
^{13}C NMR	162.0 (q, $J=41.3$ Hz), 136.0, 134.5, 132.8, 123.7, 113.7 (q, $J=286.6$ Hz)	[9]
^{19}F NMR	-73.5 (s)	[9]


Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following protocols are adapted from well-established methods, including those published in Organic Syntheses.

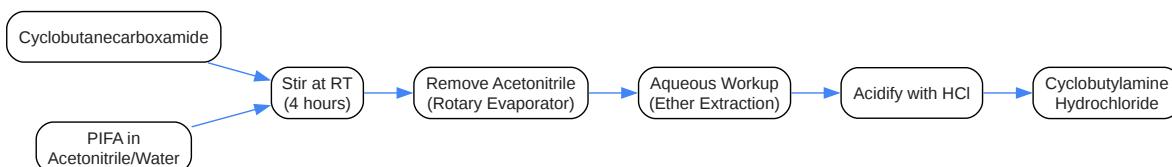
Synthesis of [Bis(trifluoroacetoxy)iodo]benzene

One of the most common and reliable methods for preparing PIFA is the reaction of (diacetoxyiodo)benzene with trifluoroacetic acid.

- Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of PIFA from (Diacetoxyiodo)benzene.


- Experimental Procedure (adapted from *Organic Syntheses*, 1988, 66, 132):[2]
 - In an Erlenmeyer flask, dissolve 40 g of (diacetoxyiodo)benzene in 80 mL of trifluoroacetic acid.
 - Allow the flask to stand in a dark place (e.g., a drawer) at room temperature.
 - Crystallization of **[Bis(trifluoroacetoxy)iodo]benzene** should occur within 2 hours. If not, induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the product.
 - Isolate the crystalline product by suction filtration.
 - The resulting white to off-white solid is typically used without further purification. The yield is generally between 53–70%.

Note: The supernatant should be only lightly colored. A dark-yellow supernatant often indicates decomposition, and the resulting reagent may give poor yields in subsequent reactions. The product should be stored in a dark bottle under an inert atmosphere (nitrogen or argon).[2]

Application in Hofmann Rearrangement: Synthesis of Cyclobutylamine Hydrochloride

PIFA is widely used to facilitate the Hofmann rearrangement of primary amides to their corresponding amines under mildly acidic conditions.

- Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the PIFA-mediated Hofmann Rearrangement.

- Experimental Procedure (adapted from *Organic Syntheses*, 1988, 66, 132):^[2]
 - Equip a 500-mL round-bottomed flask with a magnetic stirring bar and shield it from light with aluminum foil.
 - Add a solution of 16.13 g (37.5 mmol) of **[Bis(trifluoroacetoxy)iodo]benzene** in 37.5 mL of acetonitrile to the flask.
 - Dilute the solution with 37.5 mL of distilled, deionized water.
 - Add 2.48 g (25 mmol) of cyclobutanecarboxamide to the stirring solution. The amide should dissolve quickly.
 - Continue stirring at room temperature for 4 hours. The reaction mixture should remain clear and colorless.
 - Remove the acetonitrile using a rotary evaporator.
 - Extract the remaining aqueous solution with three 50-mL portions of diethyl ether to remove iodobenzene and any unreacted starting material.
 - Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of 50% aqueous sodium hydroxide.
 - Extract the free amine into three 50-mL portions of diethyl ether.
 - Dry the combined ether extracts over anhydrous potassium carbonate, filter, and cool in an ice bath.
 - Acidify the ethereal solution by bubbling anhydrous hydrogen chloride gas through it until precipitation of the hydrochloride salt is complete.
 - Collect the white solid by suction filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclobutylamine hydrochloride.

Applications in Organic Synthesis

Due to its high reactivity and versatility, **[Bis(trifluoroacetoxy)iodo]benzene** is employed in a vast array of organic transformations.[3][5] Its primary function is as a potent oxidant, often under mild conditions.

- **Oxidative Rearrangements:** As detailed above, PIFA is a key reagent for the Hofmann rearrangement of amides to amines.[2][8][10] This method is advantageous as it proceeds under mildly acidic conditions, avoiding the harsh basic conditions of the classical Hofmann rearrangement.
- **Cyclization Reactions:** PIFA is widely used to mediate intramolecular cyclization reactions, providing access to a variety of nitrogen-containing heterocycles such as indoles and oxazoles.[1][3] For instance, it can promote the cyclization of styryl amines to form N-alkyl or N-aryl indoles.[8]
- **Formation of Carbon-Heteroatom Bonds:** The reagent facilitates the formation of carbon-heteroatom bonds, which is a fundamental process in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]
- **Oxidative Deprotection:** It can be used for the chemoselective deprotection of certain protecting groups, such as dimethoxybenzyl ethers.[8]
- **α-Functionalization of Ketones:** PIFA plays a crucial role in the direct α-hydroxylation of ketones under acidic conditions.[8][10]
- **Other Oxidations:** It is also used in the synthesis of 1,3,4-oxadiazoles via the oxidation of N-acylhydrazones and in Pummerer-like reactions.[8]

The broad utility of **[Bis(trifluoroacetoxy)iodo]benzene**, combined with its relatively low toxicity compared to heavy metal oxidants, solidifies its role as a valuable and sustainable reagent in modern organic synthesis.[4] Its applications continue to expand, making it a vital tool for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenyliodine bis(trifluoroacetate) as a sustainable reagent: exploring its significance in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Iodosobenzene bis(trifluoroacetate) [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Discovery and history of [Bis(trifluoroacetoxy)iodo]benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057053#discovery-and-history-of-bis-trifluoroacetoxy-iodo-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com